molecular formula C20H16N2O3 B12500200 4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid

4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B12500200
M. Wt: 332.4 g/mol
InChI Key: JCGXHRUPRXKZIY-UHFFFAOYSA-N
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Description

4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an imine and ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with 3-aminopyridine to form the imine intermediate. This intermediate is then reacted with 4-(bromomethyl)benzoic acid under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid is unique due to its combination of a pyridine ring and an imine group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-[[2-(pyridin-3-yliminomethyl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H16N2O3/c23-20(24)16-9-7-15(8-10-16)14-25-19-6-2-1-4-17(19)12-22-18-5-3-11-21-13-18/h1-13H,14H2,(H,23,24)

InChI Key

JCGXHRUPRXKZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CN=CC=C2)OCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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